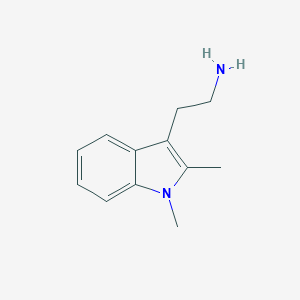

1,2-Dimethyl-1H-indole-3-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2/h3-6H,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEZJUQXXJDBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170275 | |

| Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17726-03-3 | |

| Record name | 1,2-Dimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17726-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017726033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of 1,2 Dimethyl 1h Indole 3 Ethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnist.govnist.gov

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 1,2-Dimethyl-1H-indole-3-ethylamine, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are employed to assign every proton and carbon signal to its specific position in the structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the protons of the two methyl groups, and the protons of the ethylamine (B1201723) side chain. The chemical shifts (δ) are influenced by the electron density around the protons and their proximity to electronegative atoms and aromatic systems.

Aromatic Region (δ 7.0-7.8 ppm): The four protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7) typically appear in this region as complex multiplets due to spin-spin coupling with their neighbors.

N-Methyl Protons (δ ~3.7 ppm): The three protons of the methyl group attached to the indole nitrogen (N1) are expected to appear as a sharp singlet.

Ethylamine Side Chain Protons (δ ~2.8-3.1 ppm): The four protons of the ethyl group at position C3 will appear as two distinct triplets, assuming free rotation. The methylene (B1212753) group adjacent to the indole ring (Cα-H₂) and the methylene group adjacent to the amino group (Cβ-H₂) will couple with each other.

C2-Methyl Protons (δ ~2.4 ppm): The methyl group at position C2 of the indole ring will present as a singlet.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

| H-7 | ~7.6 | Doublet (d) | 1H |

| H-4 | ~7.5 | Doublet (d) | 1H |

| H-5, H-6 | ~7.0-7.2 | Multiplet (m) | 2H |

| N-CH₃ | ~3.7 | Singlet (s) | 3H |

| Cα-H₂ (Side Chain) | ~3.0 | Triplet (t) | 2H |

| Cβ-H₂ (Side Chain) | ~2.9 | Triplet (t) | 2H |

| C2-CH₃ | ~2.4 | Singlet (s) | 3H |

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, corresponding to each unique carbon atom.

Indole Ring Carbons: The eight carbons of the indole ring typically resonate between δ 100 and 140 ppm. The C2 carbon, being adjacent to the nitrogen and bearing a methyl group, and the quaternary carbons C3a and C7a will have characteristic shifts.

Side Chain and Methyl Carbons: The aliphatic carbons, including the two from the ethylamine side chain, the N-methyl group, and the C2-methyl group, will appear in the upfield region of the spectrum (δ 10-60 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C7a | ~137 |

| C2 | ~135 |

| C3a | ~128 |

| C4, C5, C6, C7 | ~110-122 |

| C3 | ~108 |

| Cβ (Side Chain) | ~45 |

| N-CH₃ | ~31 |

| Cα (Side Chain) | ~23 |

| C2-CH₃ | ~12 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, etc.) and, crucially, between the two methylene groups (Cα-H₂ and Cβ-H₂) of the ethylamine side chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing the connectivity across quaternary carbons and heteroatoms. It shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the N-CH₃ protons to carbons C2 and C7a .

Correlations from the C2-CH₃ protons to carbons C2 and C3 .

Correlations from the side chain Cα-H₂ protons to carbons C2 , C3 , and C3a .

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnist.govnist.govnist.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₁₂H₁₆N₂. guidechem.com HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ with a mass that is extremely close to the calculated theoretical value (189.1386 for the protonated species), thereby confirming the molecular formula and ruling out other possible structures with the same nominal mass. nih.gov

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. For tryptamines, the most characteristic fragmentation is the cleavage of the bond between the α and β carbons of the ethylamine side chain. nist.govnist.gov

This β-cleavage is driven by the formation of a highly stable, resonance-stabilized indolylmethyl cation. For this compound, this fragmentation pathway would result in the loss of a neutral CH₂NH₂ radical, leading to the formation of a cation with an m/z of 158. This fragment is typically the base peak (the most intense peak) in the mass spectrum of similar tryptamine (B22526) derivatives. researchgate.netnih.gov

| m/z Value | Proposed Fragment | Significance |

| 188 | [C₁₂H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 158 | [M - CH₂NH]⁺ | Base Peak, characteristic β-cleavage of the side chain |

| 143 | [158 - CH₃]⁺ | Loss of a methyl group from the base peak |

| 130 | Skatole-like fragment | Further fragmentation of the indole ring |

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal in elucidating the structural features of organic molecules. IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy, on the other hand, probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light, offering insights into the conjugated systems.

Vibrational Spectroscopic Characterization (FT-IR)

The Fourier-Transform Infrared (FT-IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The indole ring would give rise to several distinct vibrations. The N-H stretching vibration of a secondary amine in the ethylamine side chain is anticipated in the region of 3300-3500 cm⁻¹. However, in the case of this compound, which is a primary amine, a pair of bands in this region would be expected for the symmetric and asymmetric N-H stretching modes. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are expected to appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the benzene and pyrrole (B145914) rings are typically observed in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the amine and the indole ring would likely be found in the 1350-1000 cm⁻¹ range.

Due to the lack of a publicly available FT-IR spectrum for this compound, a comparative analysis with its analogs is informative. A study on N,N-dimethyltryptamine (DMT) reported principal FT-IR peaks (KBr disk) at wavenumbers 743, 812, 1010, 1050, 1113, and 1235 cm⁻¹. blogspot.com Another investigation involving tryptamine presented its FT-IR spectrum, highlighting the characteristic bands associated with its structure. researchgate.net

Table 1: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹) for Tryptamine Analogs

| Vibrational Mode | Expected Range (cm⁻¹) | Reported for Tryptamine | Reported for N,N-Dimethyltryptamine (DMT) blogspot.com |

|---|---|---|---|

| N-H Stretch (amine) | 3500-3300 | Present researchgate.net | Absent |

| Aromatic C-H Stretch | 3100-3000 | Present researchgate.net | Present |

| Aliphatic C-H Stretch | 3000-2850 | Present researchgate.net | Present |

| C=C Stretch (aromatic) | 1600-1450 | Present researchgate.net | Present |

| C-N Stretch | 1350-1000 | Present researchgate.net | 1235, 1113, 1050, 1010 |

| Aromatic C-H Bend | 900-675 | Present researchgate.net | 743, 812 |

Note: Data for Tryptamine is based on graphical representation from a research paper and specific peak values are not itemized therein.

Electronic Absorption Properties (UV-Vis)

The UV-Vis spectrum of an indole derivative is characterized by absorption bands arising from π-π* electronic transitions within the aromatic indole ring system. For tryptamine and its derivatives in a neutral solvent like ethanol (B145695), typically two or three absorption maxima are observed. These correspond to the ¹Lₐ and ¹Lₑ transitions of the indole chromophore.

For this compound, the presence of methyl groups on the indole ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to tryptamine, due to the electron-donating nature of the methyl groups which can stabilize the excited state.

Experimental UV-Vis data for tryptamine and N,N-dimethyltryptamine (DMT) in ethanol show characteristic absorption peaks. Tryptamine in ethanol exhibits absorption maxima at approximately 222, 282, and 290 nm. drugfuture.com Similarly, N,N-dimethyltryptamine in ethanol shows absorption maxima around 220, 280, and 290 nm. blogspot.com Another source reports absorption maxima for tryptamine at 196, 220, and 280 nm. sielc.com The slight variations can be attributed to differences in solvent and instrumentation.

Table 2: UV-Vis Absorption Maxima (λmax) for Tryptamine and its Analogs in Ethanol

| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

|---|---|---|---|---|

| Tryptamine | 222 | 282 | 290 | drugfuture.com |

| Tryptamine | 196 | 220 | 280 | sielc.com |

| N,N-Dimethyltryptamine (DMT) | 220 | 280 | 290 | blogspot.com |

Other Characterization Techniques (e.g., Elemental Analysis, Thermal Analysis)

Beyond spectroscopic methods, other analytical techniques are crucial for the complete characterization of a chemical compound.

Elemental Analysis: This technique determines the elemental composition of a compound, providing the percentage of each element present. This data is used to confirm the empirical formula of a newly synthesized compound. For tryptamine (C₁₀H₁₂N₂), the calculated elemental composition is approximately 74.96% Carbon, 7.55% Hydrogen, and 17.48% Nitrogen. drugfuture.com A patent for the purification of tryptamine reported found values of 69.2% C, 6.6% H, and 15.7% N for a tryptamine-carbon dioxide adduct. google.com For this compound (C₁₂H₁₆N₂), the theoretical elemental composition would be approximately 76.55% Carbon, 8.57% Hydrogen, and 14.88% Nitrogen.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and decomposition profile of a compound. For instance, tryptamine has a reported melting point of 118°C. chemicalbook.com A study on the stability of tryptamine alkaloids in psychotropic mushrooms indicated that degradation of tryptamines was noticeable from 100°C, with significant decreases in yield at 150°C. researchgate.net Specific thermal analysis data for this compound is not available in the reviewed literature.

Computational and Theoretical Investigations of 1,2 Dimethyl 1h Indole 3 Ethylamine

Molecular Docking Simulations for Ligand-Protein Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a protein.

Binding affinity prediction estimates the strength of the interaction between a ligand and a protein. This is often expressed as a docking score or binding energy, with lower values typically indicating a stronger interaction. In studies of related indole (B1671886) ethylamine (B1201723) derivatives, molecular docking has been used to predict their binding affinities to various protein targets. For instance, in a study investigating novel indole ethylamine derivatives as potential regulators of lipid metabolism, docking scores against the human peroxisome proliferator-activated receptor alpha (PPARα) were calculated. mdpi.com Similarly, research on new 3-ethyl-1H-indole derivatives as potential anti-inflammatory agents predicted strong binding affinities to the cyclooxygenase-2 (COX-2) enzyme, with binding energies significantly lower than the reference drug. ajchem-a.comresearchgate.net

Conformational analysis, a crucial part of the docking process, involves studying the different spatial arrangements of atoms in a molecule. The ligand, 1,2-Dimethyl-1H-indole-3-ethylamine, can adopt various conformations, and docking simulations explore these to find the one that best fits the protein's binding pocket, optimizing the intermolecular interactions.

Table 1: Predicted Binding Affinities of Related Indole Derivatives to Protein Targets

| Compound Class | Protein Target | Range of Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Novel Indole Ethylamine Derivatives | PPARα | 3.05 to 10.96 (Docking Score) |

| 3-Ethyl-1H-indole Derivatives | COX-2 | -10.40 to -11.35 |

Data is illustrative of related compound classes.

Molecular docking not only predicts binding affinity but also reveals the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. Studies on analogous indole structures have identified key interactions such as hydrogen bonds and hydrophobic interactions. For example, a novel indole ethylamine derivative was found to interact with amino acid residues such as Val324, Ala333, Thr283, Met220, Ile317, and Phe218 in the binding pocket of PPARα. semanticscholar.org In another study, a 3-ethyl-1H-indole derivative formed hydrogen bonds with ALA527, ARG120, TYR355, and LYS360 within the active site of COX-2. ajchem-a.com These interactions are critical for the molecule's orientation and stabilization within the binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a deeper understanding of their structure and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular method for calculating the properties of molecules. For indole derivatives, DFT calculations, such as those using the B3LYP functional with a 6-311++G** basis set, have been utilized to determine optimized geometries and electronic properties like the energies of the frontier molecular orbitals. researchgate.net These calculations are foundational for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org The energies of the HOMO and LUMO and the energy gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO gap suggests that a molecule is more reactive. researchgate.net

For a related azaindole derivative, theoretical calculations determined the HOMO and LUMO energies to be approximately -6.0 eV and -1.2 eV, respectively. researchgate.net This type of analysis for this compound would provide valuable information about its electronic behavior and potential for participating in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Indole Monomer Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.8 |

Data from a related azaindole derivative calculated at the B3LYP/6-311++G** level of theory. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the time-dependent behavior of a molecular system, providing a view of the conformational landscape of a molecule over time. By simulating the interactions of this compound with its environment (e.g., water or a protein), researchers can observe how it changes its conformation, its flexibility, and its interactions with surrounding molecules. arxiv.org

This analysis provides a dynamic picture that complements the static view from molecular docking. It can reveal the stability of predicted binding poses and identify other potential binding conformations that might not be found through docking alone. The results of MD simulations can be used to understand the thermodynamic properties of the molecule in different environments and to refine the understanding of its binding to a receptor. arxiv.org

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are pivotal in modern drug discovery and chemical research, enabling the prediction of a compound's behavior and guiding the design of new molecules with desired characteristics. For this compound, while specific and extensive QSAR and QSPR studies are not widely published, the principles of these modeling techniques can be applied by examining its distinct structural features and comparing them to broader studies on indole derivatives.

The core of QSAR/QSPR modeling lies in the calculation of molecular descriptors, which are numerical values that describe the chemical and physical properties of a molecule. These descriptors are then used to build a mathematical model that links them to an observed activity or property. The structural uniqueness of this compound, characterized by methyl groups at the 1 and 2 positions of the indole ring and an ethylamine side chain at the 3 position, provides a basis for theoretical modeling. cymitquimica.com

Key Molecular Descriptors for this compound

A variety of molecular descriptors can be computationally generated to build QSAR and QSPR models. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors. For this compound, several key computed properties have been identified that would be instrumental in such modeling efforts. guidechem.com

Table 1: Computed Physicochemical and Topological Descriptors for this compound

| Descriptor | Value | Significance in QSAR/QSPR |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂ | Describes the elemental composition. |

| Molecular Weight | 188.274 g/mol | A fundamental descriptor related to size and often correlated with transport properties. guidechem.com |

| XLogP3-AA | 1.7 | An estimate of the logarithm of the octanol/water partition coefficient, indicating the compound's lipophilicity. This is crucial for predicting membrane permeability and bioavailability. guidechem.com |

| Topological Polar Surface Area (TPSA) | 31 Ų | Represents the surface area of polar atoms (in this case, nitrogen), which is a key predictor of drug transport properties, including absorption and blood-brain barrier penetration. guidechem.com |

| Rotatable Bond Count | 2 | Indicates the molecule's conformational flexibility, which can influence its binding affinity to a receptor. guidechem.com |

| Heavy Atom Count | 14 | The number of non-hydrogen atoms, providing a simple measure of molecular size. guidechem.com |

| Complexity | 193 | A measure of the intricacy of the molecular structure. guidechem.com |

Application in Predictive Modeling

In a hypothetical QSAR study, these descriptors for this compound and its analogs would be correlated with a specific biological activity. For instance, many indole derivatives exhibit activity at serotonin (B10506) receptors. A QSAR model could be developed to predict the binding affinity of a series of related compounds to these receptors based on variations in their molecular descriptors. The model might reveal that higher lipophilicity (XLogP3-AA) and a specific range of TPSA are critical for potent activity.

Similarly, in a QSPR study, these descriptors could be used to predict physicochemical properties like solubility, boiling point, or chromatographic retention time. sielc.com For example, a QSPR model could be developed to predict the retention time of this compound and related compounds in reverse-phase HPLC, which could be useful for analytical method development. sielc.com

Research Findings from Related Indole Derivatives

While specific QSAR/QSPR research on this compound is limited, studies on other indole derivatives provide valuable insights. For example, QSAR studies on indole derivatives as phosphodiesterase IV inhibitors have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR techniques generate models based on the steric, electrostatic, and hydrophobic fields of the molecules. Such studies have successfully identified key structural features that can be modified to enhance the inhibitory activity of the compounds.

The insights gained from these related studies can inform the potential design of QSAR and QSPR models for this compound. The methyl groups at the 1 and 2 positions, for instance, would significantly influence the steric and electronic properties of the indole core compared to unsubstituted tryptamine (B22526), which would be a critical factor in any predictive model.

Medicinal Chemistry and Drug Discovery Applications of 1,2 Dimethyl 1h Indole 3 Ethylamine Scaffolds

Design Principles for Novel Therapeutic Agents Based on the Indole (B1671886) Ethylamine (B1201723) Scaffold

The design of new therapeutic agents based on the indole ethylamine scaffold is guided by several key principles. The indole ring itself is considered a "privileged scaffold," meaning it can serve as a ligand for a variety of receptors. frontiersin.org This inherent versatility allows for the modification of the core structure to achieve desired pharmacological activities.

Key design considerations include:

Substitution on the Indole Ring: Modifications at various positions of the indole nucleus, such as the N1 and C2 positions, can significantly influence the compound's binding affinity and selectivity for specific biological targets. nih.gov

Linker Modification: The ethylamine side chain can be altered in length or replaced with other functional groups to optimize interactions with the target protein. nih.gov

Hybridization: Combining the indole ethylamine scaffold with other pharmacophores can lead to the development of multi-target-directed ligands (MTDLs) with enhanced therapeutic potential. nih.gov

Lead Compound Identification and Optimization Strategies

The process of identifying and optimizing lead compounds from the indole ethylamine scaffold involves a combination of computational and experimental approaches. Virtual screening and molecular docking studies are often employed to identify potential drug candidates and to understand their binding modes with target proteins. nih.govresearchgate.net

Once a lead compound is identified, medicinal chemists employ various optimization strategies to improve its potency, selectivity, and pharmacokinetic properties. These strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications are made to the lead compound, and the resulting analogs are tested to determine how changes in chemical structure affect biological activity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve the drug-like characteristics of the compound without significantly altering its biological activity.

Introduction of Specific Moieties: The addition of fragments like maleimide (B117702) has been shown to enhance the antimicrobial activity of certain indole derivatives. mdpi.com

Preclinical Evaluation and Translational Research Considerations

Before a drug candidate can move into clinical trials, it must undergo rigorous preclinical evaluation. This involves in vitro and in vivo studies to assess its efficacy, toxicity, and pharmacokinetic profile.

In Vitro Studies:

Antimicrobial Activity: The minimum inhibitory concentration (MIC) of new indole derivatives is determined against various bacterial and fungal strains to assess their antimicrobial potential. mdpi.comnih.gov

Antiviral Activity: The ability of these compounds to inhibit viral replication is tested in cell cultures. actanaturae.ruresearchgate.net

Cytotoxicity: The toxicity of the compounds against human cell lines is evaluated to determine their therapeutic index. mdpi.com

In Vivo Studies:

Animal models are used to evaluate the efficacy and safety of the drug candidates in a living organism. For example, mouse models of sepsis have been used to test the in vivo efficacy of novel antimicrobial agents based on indolylmethylium salts. mdpi.com

Application in Specific Disease Research Areas

The versatility of the 1,2-Dimethyl-1H-indole-3-ethylamine scaffold has led to its exploration in a variety of disease research areas.

Central Nervous System Disorders Research

The indole structure is a key component of many neurotransmitters and has been extensively studied for its potential in treating central nervous system (CNS) disorders. wikidata.orgwikidata.orgiarc.fr Derivatives of the indole ethylamine scaffold have been investigated for their ability to modulate various receptors in the brain, making them promising candidates for the development of treatments for neurodegenerative diseases. nih.gov For instance, certain azepino[4,3-b]indole derivatives have shown potent inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov

Metabolic Syndrome and Associated Conditions (e.g., Nonalcoholic Fatty Liver Disease)

Recent research has highlighted the potential of indole ethylamine derivatives in the management of metabolic disorders such as nonalcoholic fatty liver disease (NAFLD). nih.gov A novel set of indole ethylamine derivatives was designed and synthesized to target peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), key regulators of lipid metabolism. nih.gov One of these compounds, referred to as compound 9, effectively activated both PPARα and CPT1a in vitro. nih.gov In oleic acid-induced AML12 cells, a model for NAFLD, treatment with compound 9 led to a significant reduction in intracellular triglyceride levels. nih.gov This effect was more potent than that of the commercial PPARα agonist fenofibrate (B1672516). nih.gov Furthermore, compound 9 was found to upregulate the expression of enzymes involved in fatty acid oxidation and lipogenesis. nih.gov These findings suggest that dual-target compounds based on the indole ethylamine scaffold could be a promising therapeutic strategy for NAFLD. nih.govresearchgate.net

| Compound | Target(s) | In Vitro Model | Key Finding |

| Compound 9 | PPARα, CPT1a | Oleic acid-induced AML12 cells | Reduced intracellular triglyceride levels more effectively than fenofibrate. nih.gov |

Infectious Disease Therapeutics

The indole ethylamine scaffold has also been a fruitful starting point for the development of new antimicrobial and antiviral agents.

Antimicrobial Activity: Indole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some indole-based compounds act as inhibitors of the NorA efflux pump, a mechanism that contributes to antibiotic resistance in S. aureus. nih.gov Novel indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown promising antibacterial and antifungal activities, with some compounds exhibiting greater efficacy than existing drugs like ciprofloxacin (B1669076) against MRSA. nih.gov Tris(1H-indol-3-yl)methylium salts have also been identified as potent antimicrobial agents against Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values as low as 0.13 μg/mL. mdpi.com

| Compound Class | Target Organisms | Key Finding |

| Indole-triazole derivatives | MRSA, C. krusei | Showed excellent activity, in some cases more effective than ciprofloxacin. nih.gov |

| Tris(1H-indol-3-yl)methylium salts | Gram-positive bacteria (including MDR strains) | High activity with MICs ranging from 0.13 to 2.0 μg/mL. mdpi.com |

Antiviral Activity: Researchers have also investigated indole derivatives for their antiviral properties. A water-soluble, low-molecular-weight compound based on a 5-methoxyindole-3-carboxylic acid aminoalkyl ester demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. actanaturae.ru The isoindole scaffold, a related structure, has also been explored for its broad-ranging antiviral activities against several human viruses. researchgate.netjmchemsci.com

| Compound | Virus | In Vitro Finding |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride | SARS-CoV-2 | Completely inhibited viral replication at 52.0 μM. actanaturae.ru |

Inflammatory Conditions

Scientific investigation into the specific anti-inflammatory properties of this compound is not extensively documented. However, research on structurally related tryptamines reveals significant immunomodulatory and anti-inflammatory potential.

N,N-methylated tryptamines have been noted for their capacity to induce anti-inflammatory and antifibrogenic responses. mdpi.com For instance, N,N-dimethyltryptamine (DMT) and its analog 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have demonstrated potent anti-inflammatory activity. researchgate.net This effect is mediated through the sigma-1 receptor, leading to an enhanced anti-inflammatory response in human monocyte-derived dendritic cells. researchgate.net

The parent compound, tryptamine (B22526), has also been shown to possess anti-inflammatory capabilities. In studies related to experimental autoimmune encephalomyelitis, a model for multiple sclerosis, tryptamine treatment shifted the T-cell landscape towards an immunosuppressive state and directly inhibited neuroinflammation. nih.gov This action was dependent on the aryl hydrocarbon receptor (AHR). nih.gov Furthermore, tryptamine can promote an anti-inflammatory metabolomic profile within the gut microbiota, suggesting a role in maintaining intestinal homeostasis. nih.gov The generation of indole acetic acid by gut microbiota, similar to tryptamine, has been shown to reduce hepatic inflammation. mdpi.com

These findings on closely related tryptamines suggest that the this compound scaffold could be a valuable starting point for the design of novel anti-inflammatory agents.

Oncology Research

The indole nucleus is a critical motif in the design of anticancer agents, with indole derivatives exhibiting their effects through various mechanisms, including the inhibition of microtubules, protein kinases, and topoisomerases, as well as the induction of apoptosis. researchgate.net While specific studies on the anticancer activity of this compound are scarce, research on analogous compounds highlights potential oncological applications.

A significant area of research is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune tolerance. nih.gov Tryptamine (TRY) and N,N-dimethyltryptamine (DMT) have been identified as non-competitive inhibitors of human IDO. nih.gov This inhibition is considered a strategic approach for anticancer therapy as it can help to overcome the mechanism of tumor immune escape. nih.gov In co-culture assays, both tryptamine and DMT increased the cytotoxic activity of peripheral blood mononuclear cells (PBMCs) against a human glioma cell line. nih.gov

Table 1: Inhibition of Recombinant Human IDO (rhIDO) by Tryptamine Analogs

| Compound | Inhibition Type | K_i (μM) |

|---|---|---|

| Tryptamine (TRY) | Non-competitive | 156 |

| N,N-Dimethyltryptamine (DMT) | Non-competitive | 506 |

Data sourced from Tourino et al., 2013. nih.gov

Furthermore, studies on 2,3-dimethylindoles, which are structurally very similar to the core of this compound, have demonstrated cytotoxic activity against various cancer cell lines.

Table 2: Cytotoxic Activity of 2,3-Dimethylindole Derivatives (IC₅₀ in nM)

| Compound | ACHN (Renal) | Panc1 (Pancreas) | Calu1 (Lung) | H460 (Lung) | HCT116 (Colon) |

|---|---|---|---|---|---|

| 3a | - | 2.7 | 3.1 | - | - |

| 3b | - | 2.8 | 3.2 | - | - |

| 5c | 3.8 | - | - | - | - |

| 5d | - | - | 2.5 | - | - |

Note: These compounds were reported to have no affinity towards the normal MCF10A cell line. Data sourced from a 2014 study on 2,3-dimethylindoles and tetrahydrocarbazoles. researchgate.net

These findings indicate that the dimethylated indolethylamine scaffold could be a promising area for the development of novel anticancer therapeutics, particularly those targeting tumor immunotolerance mechanisms and inducing direct cytotoxicity.

Analytical and Bioanalytical Methodologies for 1,2 Dimethyl 1h Indole 3 Ethylamine

Integration with Mass Spectrometry for Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. creative-proteomics.com When coupled with a chromatographic separation method like LC or GC, it provides high specificity for analyte identification and quantification, even at trace levels. researchgate.netcreative-proteomics.com

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a leading method for the analysis of tryptamines and their metabolites in biological samples such as plasma, urine, and hair. nih.govnih.gov This technique offers excellent sensitivity and selectivity. nih.gov Analytes are first separated by the HPLC system and then ionized, typically using an electrospray ionization (ESI) source, before entering the mass spectrometer. nih.gov

For quantitative analysis, tandem mass spectrometry is often performed in the multiple reaction monitoring (MRM) mode. nih.gov This involves selecting the specific parent ion of the target analyte, fragmenting it, and then monitoring for a specific fragment ion. This process significantly reduces background noise and enhances detection limits, making it ideal for analyzing complex matrices. nih.govnih.gov Simple protein precipitation is often a sufficient sample preparation step for plasma and urine analysis. nih.gov

Table 3: Representative LC-MS/MS Method Parameters for Tryptamine (B22526) Analysis in Biological Fluids

| Parameter | Condition | Source |

| Separation | Reversed-phase UPLC/HPLC (e.g., C18 or HSS T3 column) | nih.gov |

| Mobile Phase A | Aqueous buffer with formic acid (e.g., 0.1% formic acid in water) | nih.gov |

| Mobile Phase B | Acetonitrile with formic acid | nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Sample Preparation | Protein precipitation (for plasma/urine); Pulverization and extraction (for hair) | nih.govnih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a robust method for identifying tryptamines. japsonline.comresearchgate.net However, due to the presence of an active hydrogen on the primary amine group, 1,2-Dimethyl-1H-indole-3-ethylamine, like other tryptamines, requires chemical derivatization to increase its volatility and thermal stability for GC analysis. jfda-online.comyoutube.com

Common derivatization strategies include silylation and acylation. jfda-online.comresearchgate.net

Silylation: This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netyoutube.com The resulting TMS derivative is more volatile and less polar, leading to improved chromatographic performance. youtube.com

Acylation: Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) can be used to form acylated derivatives. nih.govresearchgate.net These derivatives are also highly volatile and are particularly useful for detection with electron capture detectors or for producing characteristic mass spectra. nih.gov

The derivatized sample is then injected into the GC-MS system, where the compounds are separated on a capillary column and identified based on their retention time and mass spectrum. researchgate.net

Table 4: General GC-MS Workflow for Derivatized Tryptamines

| Step | Description | Source |

| 1. Extraction | Isolate analyte from sample matrix. | japsonline.com |

| 2. Derivatization | React the analyte with a derivatizing agent (e.g., MSTFA for silylation or HFBA for acylation) to form a volatile derivative. | researchgate.netyoutube.comnih.gov |

| 3. GC Separation | Inject the derivatized sample onto a GC column (e.g., DB-1ms or DB-5ms) for separation. | researchgate.net |

| 4. MS Detection | Analytes are ionized (typically by Electron Ionization - EI) and detected by the mass spectrometer, providing a mass spectrum for identification. | researchgate.net |

Direct Analysis in Real Time (DART) Mass Spectrometry

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid, direct analysis of samples in their native state with minimal to no sample preparation. squarespace.com This method is particularly advantageous for the high-throughput screening of illicit drugs and other controlled substances. researchgate.net

Principles and Application to this compound Analysis

In DART-MS, a heated stream of metastable gas, typically helium or nitrogen, is directed at the sample. nih.gov The excited gas molecules desorb and ionize the analyte molecules from the surface, which are then drawn into the mass spectrometer for analysis. This soft ionization technique typically results in the formation of protonated molecules [M+H]⁺, providing clear molecular weight information. squarespace.com

While specific studies on the DART-MS analysis of this compound are not extensively documented in peer-reviewed literature, the analysis of its close structural analog, N,N-dimethyltryptamine (DMT), has been reported. ojp.govojp.gov Based on the known behavior of tryptamines in DART-MS, it is anticipated that this compound would yield a prominent protonated molecule at m/z 189.1548, corresponding to its molecular formula C₁₂H₁₇N₂⁺.

Further structural information can be obtained by inducing in-source collision-induced dissociation (CID), which would generate characteristic fragment ions. For tryptamines, a common fragmentation pathway involves the cleavage of the ethylamine (B1201723) side chain, leading to the formation of a stable iminium ion. researchgate.net For this compound, this would likely result in a significant fragment ion. A proposed data table for the DART-MS analysis of this compound is presented below.

Interactive Data Table: Proposed DART-MS Parameters for this compound Analysis

| Parameter | Value | Purpose |

| Ionization Mode | Positive | Tryptamines readily form positive ions. |

| DART Gas | Helium | Provides efficient ionization. |

| Gas Temperature | 350-450 °C | Optimizes desorption of the analyte. |

| Orifice 1 Voltage | +20 V | Soft ionization to observe the molecular ion. |

| Orifice 1 Voltage (CID) | +60 to +90 V | Induces fragmentation for structural elucidation. |

| Mass Range | m/z 50-500 | To detect the parent ion and key fragments. |

| Expected [M+H]⁺ | 189.1548 | Corresponds to C₁₂H₁₇N₂⁺. |

Bioanalytical Applications for Biological Matrix Analysis

The analysis of this compound in biological matrices is essential for understanding its metabolic fate and pharmacokinetic profile. Methodologies for in vitro and in vivo sample analysis are discussed below.

In vitro studies using cellular systems or subcellular fractions, such as human liver microsomes (HLM), are crucial for elucidating metabolic pathways. tandfonline.com The metabolism of structurally similar tryptamines, like DMT, has been investigated using such systems. tandfonline.com These studies have shown that tryptamines can undergo various metabolic transformations, including N-demethylation, N-oxidation, and hydroxylation of the indole (B1671886) ring, primarily mediated by cytochrome P450 (CYP) enzymes like CYP2D6. tandfonline.comtandfonline.com

To analyze this compound and its potential metabolites from in vitro incubations, a robust bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is required. nih.govnih.gov Sample preparation would likely involve protein precipitation to remove microsomal proteins, followed by concentration of the supernatant.

Interactive Data Table: Hypothetical In Vitro Metabolism Study Parameters for this compound

| Parameter | Condition | Rationale |

| Biological Matrix | Human Liver Microsomes (pHLM) | Contains a high concentration of drug-metabolizing enzymes. |

| Incubation Time | 0, 15, 30, 60, 120 min | To observe the time-dependent formation of metabolites. |

| Cofactors | NADPH | Essential for CYP450 enzyme activity. |

| Sample Preparation | Protein precipitation with acetonitrile | Efficiently removes proteins and extracts the analyte and metabolites. |

| Analytical Technique | LC-HRMS/MS | Provides separation, sensitive detection, and structural information. |

Pharmacokinetic studies are vital to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. Such studies for this compound would necessitate the development and validation of a sensitive and specific bioanalytical method for its quantification in biological fluids like plasma and urine. nih.gov

Validated LC-MS/MS methods are the gold standard for pharmacokinetic studies of tryptamines. nih.govnih.gov These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the parent drug and its metabolites. nih.gov Sample preparation for plasma and urine typically involves protein precipitation or liquid-liquid extraction to remove interferences and concentrate the analytes. nih.gov The use of a deuterated internal standard is highly recommended to ensure accuracy and precision. nih.gov

Interactive Data Table: Typical LC-MS/MS Bioanalytical Method Parameters for In Vivo Studies

| Parameter | Condition | Purpose |

| Biological Matrix | Human Plasma, Urine | Key matrices for pharmacokinetic assessment. |

| Sample Preparation | Protein Precipitation/Liquid-Liquid Extraction | To remove interfering substances and enrich the analyte. |

| Chromatographic Column | C18 or PFP (Pentafluorophenyl) | Provides good separation for tryptamine-like compounds. nih.gov |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Ensures good peak shape and ionization efficiency. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and selective quantification. |

| Internal Standard | Deuterated this compound | For accurate and precise quantification. |

Q & A

Q. What are the standard synthetic routes for 1,2-Dimethyl-1H-indole-3-ethylamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing precursors (e.g., indole derivatives) with acetic acid and sodium acetate, as seen in analogous indole syntheses . Optimization includes varying catalysts (e.g., TDAE for nitro-group incorporation ), adjusting reaction time (3–5 hours), and solvent selection (e.g., DMF/acetic acid for recrystallization ). Table 1 : Key Reaction Parameters

| Parameter | Typical Range | Optimization Strategy |

|---|---|---|

| Temperature | Reflux (~110°C) | Controlled heating via oil bath |

| Catalyst | Sodium acetate | Test alternatives (e.g., TDAE) |

| Solvent | Acetic acid | Polarity adjustment (DMF/H₂O) |

Q. How can researchers confirm the structural integrity of synthesized this compound?

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines for amines (e.g., CAS 62-31-7 analogs ): use fume hoods, wear nitrile gloves, and store in airtight containers under inert gas. Monitor stability via HPLC to detect degradation byproducts .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., methoxy vs. nitro groups at C-5) and evaluate biological activity via in vitro assays (e.g., receptor binding). Use molecular docking (AutoDock Vina) to correlate structural features with activity .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing contradictory bioassay results?

Q. How should crystallographic data be presented to ensure reproducibility?

- Methodological Answer : Report refinement parameters (R-factors, residual density) using SHELXL outputs . Include CIF files in supplementary materials and validate with checkCIF (IUCr).

Ethical and Technical Compliance

Q. What documentation is essential for regulatory compliance in pharmacological studies?

Q. How can researchers address gaps in literature on this compound’s mechanism of action?

- Methodological Answer :

Perform systematic reviews (PRISMA guidelines) to identify understudied pathways. Design knockout/mutant models to isolate target interactions, as seen in imidazole derivative studies .

Tables for Reference

Table 2 : Key Spectroscopic Parameters for Structural Confirmation

| Technique | Critical Parameters | Reference Standard |

|---|---|---|

| ¹H NMR | δ 7.2–7.8 (indole protons), δ 2.5 (CH₂NH₂) | |

| X-ray | Space group P2₁/c, Z = 4 | |

| HRMS | m/z calc. 218.1314 (C₁₂H₁₆N₂) |

Table 3 : Stability Testing Conditions

| Condition | Duration | Monitoring Method | Acceptable Degradation Threshold |

|---|---|---|---|

| 40°C/75% RH | 4 weeks | HPLC | ≤5% impurity |

| Light exposure | 48 hours | TLC | No detectable decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.